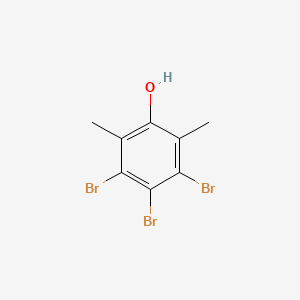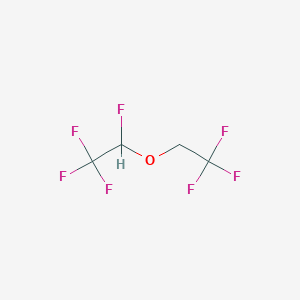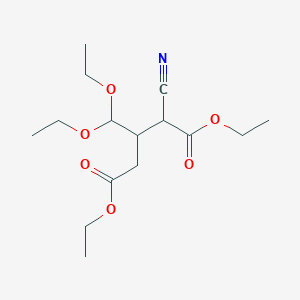
Diethyl 2-cyano-3-(diethoxymethyl)pentanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-cyano-3-(diethoxymethyl)pentanedioate is an organic compound with the molecular formula C13H21NO5. This compound is characterized by its cyano group and diethoxymethyl substituent on a pentanedioate backbone. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-cyano-3-(diethoxymethyl)pentanedioate typically involves the reaction of diethyl malonate with cyanoacetic acid and formaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by esterification to yield the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for temperature and pH control is common to maintain optimal reaction conditions and high yield.
化学反応の分析
Types of Reactions
Diethyl 2-cyano-3-(diethoxymethyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester exchange reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various ester derivatives.
科学的研究の応用
Diethyl 2-cyano-3-(diethoxymethyl)pentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Diethyl 2-cyano-3-(diethoxymethyl)pentanedioate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis or transesterification. These interactions lead to the formation of different products depending on the reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
Diethyl 2-cyano-3-methyl-pentanedioate: Similar structure but with a methyl group instead of a diethoxymethyl group.
Diethyl 2,4-dicyano-3-(2,3-dimethoxyphenyl)pentanedioate: Contains additional cyano and methoxy groups.
Uniqueness
Diethyl 2-cyano-3-(diethoxymethyl)pentanedioate is unique due to its diethoxymethyl substituent, which imparts different chemical reactivity and properties compared to similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.
特性
CAS番号 |
56744-28-6 |
|---|---|
分子式 |
C15H25NO6 |
分子量 |
315.36 g/mol |
IUPAC名 |
diethyl 2-cyano-3-(diethoxymethyl)pentanedioate |
InChI |
InChI=1S/C15H25NO6/c1-5-19-13(17)9-11(15(21-7-3)22-8-4)12(10-16)14(18)20-6-2/h11-12,15H,5-9H2,1-4H3 |
InChIキー |
BJLGOXBJQWWYFB-UHFFFAOYSA-N |
正規SMILES |
CCOC(C(CC(=O)OCC)C(C#N)C(=O)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol](/img/structure/B14623159.png)

![Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14623173.png)

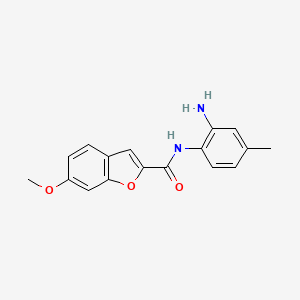
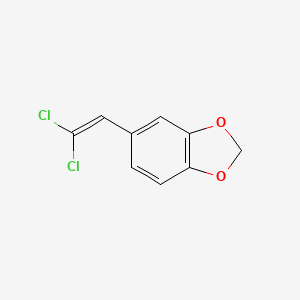
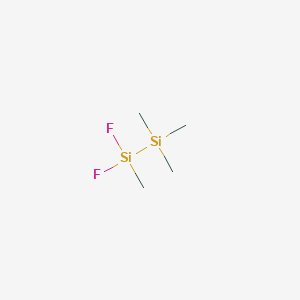
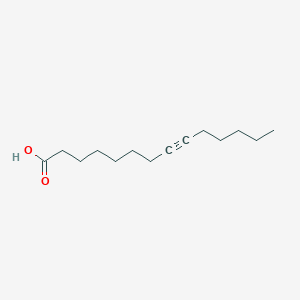
![1-[2-(2,4-Dichlorophenyl)decyl]imidazole;nitric acid](/img/structure/B14623205.png)
![(19S)-5-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14623211.png)
![Benzene, 1,1'-[1-(2-propenyloxy)-2-propynylidene]bis-](/img/structure/B14623221.png)
